molecular formula C11H11ClN4O2S B1443187 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester CAS No. 1202357-66-1

2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester

Cat. No. B1443187
M. Wt: 298.75 g/mol
InChI Key: GYALFPZEXQSYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its IUPAC name 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-1,3-thiazole-5-carboxylic acid, has a molecular weight of 270.7 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.7 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Environmental Impact and Detection

  • Parabens in Aquatic Environments: A study reviews the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid used as preservatives. Despite not being directly related to the queried compound, this research highlights concerns about the environmental persistence of chemical compounds and their potential as endocrine disruptors (Haman et al., 2015).

Chemical Modification and Synthesis

  • Xylan Derivatives: Chemical modification of xylan, a polysaccharide, into ethers and esters with specific properties indicates the potential for creating novel biomaterials. This study underscores the value of chemical modifications in developing new materials with desired functionalities (Petzold-Welcke et al., 2014).

Toxicity and Health Implications

  • Ethyl Carbamate in Foods and Beverages: Ethyl carbamate is discussed in terms of its occurrence, production mechanisms, and health implications, emphasizing the importance of understanding chemical toxicity in consumer products. Although not the focus compound, the review serves as a reminder of the critical need for chemical safety evaluation (Weber & Sharypov, 2009).

Pharmaceutical Impurities and Synthesis

  • Synthesis of Omeprazole and Impurities: While omeprazole differs from the queried compound, this review on synthesizing omeprazole and its impurities in proton pump inhibitors reflects the complexity and challenges in pharmaceutical chemistry, highlighting the meticulous attention required to manage impurities in drug development (Saini et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential as a kinase inhibitor, given the activity of similar compounds . More research would be needed to confirm its activity and evaluate its potential for therapeutic use.

properties

IUPAC Name

ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c1-3-18-10(17)7-5-13-11(19-7)16-9-4-8(12)14-6(2)15-9/h4-5H,3H2,1-2H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYALFPZEXQSYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester
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2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester
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2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester

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